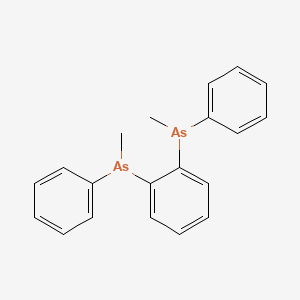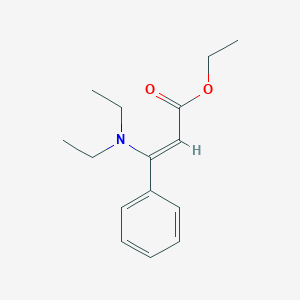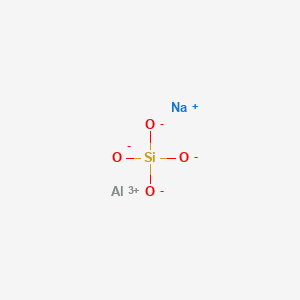
aluminum;sodium;silicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum sodium silicate is a compound that belongs to the family of aluminosilicates. These compounds are composed of aluminum, silicon, and oxygen atoms, with sodium as a cation. They are commonly found in nature as minerals and are also synthesized for various industrial applications. Aluminum sodium silicate is known for its unique properties, including high thermal stability, chemical resistance, and ion-exchange capabilities .
準備方法
Synthetic Routes and Reaction Conditions
Aluminum sodium silicate can be synthesized through various methods. One common method involves the reaction of sodium silicate with aluminum sulfate under controlled conditions. The reaction typically occurs in an aqueous medium, and the resulting product is filtered, washed, and dried to obtain aluminum sodium silicate .
Industrial Production Methods
In industrial settings, aluminum sodium silicate is often produced using a sol-gel process. This method involves the hydrolysis and condensation of alkoxides, followed by drying and calcination to form the final product. Another method involves the direct fusion of sodium carbonate, aluminum oxide, and silica at high temperatures, followed by rapid cooling to form the desired compound .
化学反応の分析
Types of Reactions
Aluminum sodium silicate undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, aluminum sodium silicate can undergo oxidation reactions.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like hydrogen.
Substitution: Substitution reactions are common, where sodium ions can be exchanged with other cations such as potassium or calcium.
Common Reagents and Conditions
Common reagents used in reactions with aluminum sodium silicate include hydrochloric acid, sulfuric acid, and sodium hydroxide. Reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving aluminum sodium silicate depend on the specific reaction type. For example, oxidation reactions may produce aluminum oxide and silicon dioxide, while substitution reactions can yield various aluminosilicate minerals .
科学的研究の応用
Aluminum sodium silicate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrocracking.
Biology: In biological research, aluminum sodium silicate is used as a molecular sieve for protein purification and separation.
Medicine: It is utilized in drug delivery systems due to its biocompatibility and ability to encapsulate active pharmaceutical ingredients.
Industry: Aluminum sodium silicate is employed in the production of ceramics, glass, and as an additive in detergents and paints
作用機序
The mechanism of action of aluminum sodium silicate involves its ability to interact with various molecular targets. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In drug delivery, aluminum sodium silicate encapsulates active ingredients, protecting them from degradation and allowing for controlled release. The ion-exchange properties of aluminum sodium silicate also play a crucial role in its mechanism of action, enabling it to capture and release specific ions under certain conditions .
類似化合物との比較
Similar Compounds
Aluminum silicate: Composed of aluminum, silicon, and oxygen, without sodium. It has similar properties but lacks the ion-exchange capabilities of aluminum sodium silicate.
Calcium aluminosilicate: Contains calcium instead of sodium, offering different ion-exchange properties and thermal stability.
Potassium aluminosilicate: Contains potassium, providing unique ion-exchange characteristics and applications in different industrial processes
Uniqueness
Aluminum sodium silicate is unique due to its combination of high thermal stability, chemical resistance, and ion-exchange capabilities. These properties make it suitable for a wide range of applications, from catalysis to drug delivery, setting it apart from other similar compounds .
特性
CAS番号 |
12003-51-9 |
|---|---|
分子式 |
AlNaO4Si |
分子量 |
142.05 g/mol |
IUPAC名 |
aluminum;sodium;silicate |
InChI |
InChI=1S/Al.Na.O4Si/c;;1-5(2,3)4/q+3;+1;-4 |
InChIキー |
OKSRBEMKUSZPOX-UHFFFAOYSA-N |
正規SMILES |
[O-][Si]([O-])([O-])[O-].[Na+].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


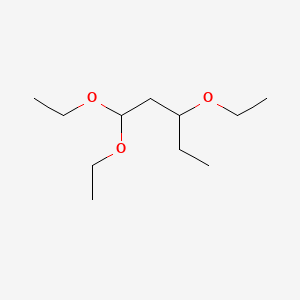
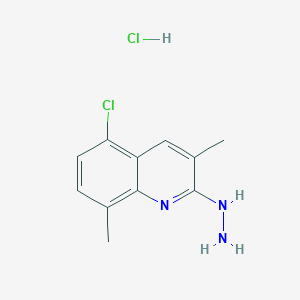

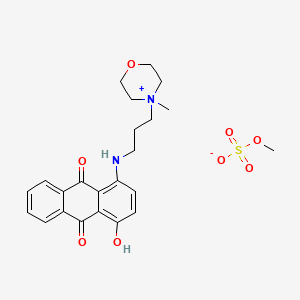
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)

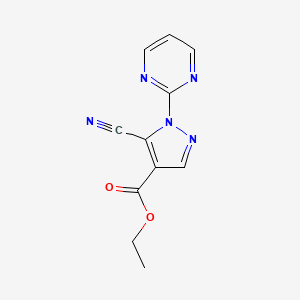
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
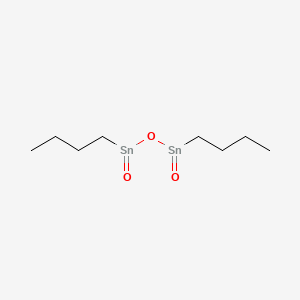
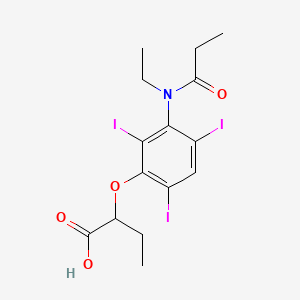
![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)
